molecular formula C5H6BrN3O B13206198 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B13206198
M. Wt: 204.02 g/mol
InChI Key: YLRMJGVTZGZHCP-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a formyl group at the 5th position of the triazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method starts with the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by bromination at the 4th position and subsequent formylation at the 5th position. The reaction conditions often require the use of catalysts such as copper(I) salts for the cycloaddition and N-bromosuccinimide (NBS) for the bromination step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and formyl group play crucial roles in the binding interactions with the enzyme’s active site. The compound’s ability to form hydrogen bonds and other non-covalent interactions with biological targets is essential for its activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and formyl group on the triazole ring. This unique structure imparts specific reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

5-bromo-3-ethyltriazole-4-carbaldehyde

InChI

InChI=1S/C5H6BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h3H,2H2,1H3

InChI Key

YLRMJGVTZGZHCP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)Br)C=O

Origin of Product

United States

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